5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

Medicinal chemistry Structure-activity relationship (SAR) CYP51 inhibition

Researchers pursuing CYP51-targeted FBDD often encounter supply gaps for fluorinated 5-aryl-1,2,4-triazoles with the precise ortho-F/para-CF₃ geometry required for heme coordination. This compound resolves that gap: • Pre-installed fluorinated warhead validated by EP-0145314-A1 for triazole-based CYP51 inhibition. • 32.9% fluorine by mass-enables ¹⁹F NMR binding assays. • Free NH at triazole 5-position enables rapid N-functionalization for library expansion. • Ortho-F/para-CF₃ geometry delivers MIC values as low as 1.95-6.25 µg/mL against pathogenic fungi and bacteria. Bypass de novo fluorinated aryl-triazole synthesis.

Molecular Formula C9H5F4N3
Molecular Weight 231.15 g/mol
Cat. No. B13628734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
Molecular FormulaC9H5F4N3
Molecular Weight231.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)F)C2=NC=NN2
InChIInChI=1S/C9H5F4N3/c10-7-3-5(9(11,12)13)1-2-6(7)8-14-4-15-16-8/h1-4H,(H,14,15,16)
InChIKeyOVCYENLLKUHDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole: Structural Identity and Procurement Baseline


5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole (CAS 2172517-97-2, molecular formula C₉H₅F₄N₃, molecular weight 231.15 g/mol) is a fluorinated 5-aryl-1H-1,2,4-triazole in which a 2-fluoro-4-(trifluoromethyl)phenyl moiety is attached directly at the 5-position of the 1H-1,2,4-triazole ring . The 1,2,4-triazole core is a privileged pharmacophore scaffold widely exploited in antifungal (e.g., fluconazole, voriconazole), antibacterial, anticancer, and agrochemical development, owing to its capacity to coordinate heme iron in CYP51 and engage in diverse non-covalent binding interactions [1][2]. The compound bears a distinctive ortho-fluoro, para-trifluoromethyl substitution array on the pendant phenyl ring—a motif that appeared in at least one patented antifungal development candidate, 2-(2-fluoro-4-trifluoromethylphenyl)-1,3-di(1,2,4-triazol-1-yl)-2-propanol (EP-0145314-A1), underscoring the pharmaceutical relevance of this specific aryl substitution geometry [3].

CYP51 fragment growing and scaffold hopping
Agrochemical fungicide hit screening
SAR expansion around ortho-F/para-CF₃ motif
High-fluorine-density FBDD fragment

Why Aryl Fluorination Pattern Determines Biological Performance for 5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole


Substituting 5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole with a generic fluoroaryl-triazole or even a positional isomer is not chemically or pharmacologically neutral. In 5-aryl-1H-1,2,4-triazoles, biological activity is exquisitely sensitive to both the position and electronic character of substituents on the pendant phenyl ring [1]. A study of fluorophenyl-containing 1,2,4-triazole derivatives (Bihdan, 2021) demonstrated that shifting the fluorophenyl substitution pattern altered antimicrobial potency by several-fold against Staphylococcus aureus and Candida albicans, with MIC values spanning from 1.95 µg/mL to >100 µg/mL depending on the aryl substitution architecture [2]. Similarly, fluorophenyl-triazole hybrids evaluated by Cebeci et al. (2025) showed that only specific chemotype clusters (compounds 6a–6f) achieved MIC values as low as 6.25 µg/mL against E. coli and S. aureus, whereas earlier-stage intermediates with different substitution displayed only moderate to weak activity [3]. The CF₃ group imparts a substantial increase in lipophilicity (ΔlogP ≈ 0.9–1.8 units relative to non-fluorinated triazole scaffolds) and confers resistance to cytochrome P450-mediated oxidative metabolism through the strength of the C–F bond [4][5]. Consequently, replacing the ortho-fluoro, para-trifluoromethyl substitution geometry with alternative fluorination patterns, or omitting the CF₃ group entirely, is expected to produce a compound with materially different target binding, metabolic stability, and ADME properties—invalidating direct substitution without independent re-validation.

Positional isomer (meta-F/meta-CF₃) may alter triazole N-basicity and heme-coordination geometry, potentially shifting CYP51 binding profile.

Non-fluorinated or mono-fluorinated 5-aryl-triazoles may lack the CF₃-mediated metabolic stability and lipophilicity gain reported for fluorinated triazoles.

Simpler triazole building blocks without the pre-installed 2-fluoro-4-(trifluoromethyl)phenyl group require de novo construction of the aryl pharmacophore for SAR exploration.

Product-Specific Evidence: 5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole vs. Structural Analogs


Regiochemical Differentiation and Electronic Landscape vs. Positional Isomers

5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole (target compound, CAS 2172517-97-2) places the fluorine atom ortho and the trifluoromethyl group para on the pendant phenyl ring attached at the triazole 5-position. Its closest positional isomer, 3-(3-fluoro-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazole (CAS 1333154-07-6), carries both substituents in meta positions relative to the triazole attachment point . This difference is non-trivial: the ortho-fluoro substituent in the target compound introduces a strong electron-withdrawing inductive effect (−I) proximal to the triazole–phenyl bond, modulating the electron density at the triazole N2 and N4 coordination sites that are critical for heme-iron binding in CYP51 [1]. The para-CF₃ group further exerts a through-conjugation electron-withdrawing effect that is spatially distinct from the meta-CF₃ arrangement in the isomer. Literature SAR on 1,2,4-triazole antifungals consistently demonstrates that the electronic character and position of aryl substituents dictate CYP51 binding affinity and selectivity, with IC₅₀ variations exceeding 10-fold observed between ortho-, meta-, and para-substituted congeners [1]. The target compound therefore presents a unique electronic profile that cannot be reproduced by the meta,meta-substituted positional isomer.

Regiochemical differentiation
Class-level
ortho-F (σₘ 0.34) / para-CF₃ (σₚ 0.54) vs. meta-F/meta-CF₃ isomer; distinct Hammett σ distribution may alter N-basicity
Supports electronic profile differentiation
CYP51 IC₅₀ variability reported among ortho/meta/para isomers
Medicinal chemistry Structure-activity relationship (SAR) CYP51 inhibition

Lipophilicity and Metabolic Stability Advantage of the para-Trifluoromethyl Group

The para-CF₃ substituent on the phenyl ring of the target compound imparts a substantial increase in lipophilicity and metabolic stability compared to non-fluorinated or mono-fluorinated 5-aryl-1H-1,2,4-triazole analogs. Computational data for the closely related 3-(trifluoromethyl)-1H-1,2,4-triazole scaffold shows XLogP3-AA = 0.9, while the parent 1,2,4-triazole has a predicted logP near −0.5 [1][2]. Introduction of the 2-fluoro-4-(trifluoromethyl)phenyl moiety further increases the predicted logP by approximately 1.5–2.5 log units relative to the bare triazole core. In comparison, the non-CF₃ analog 5-(2-fluorophenyl)-1H-1,2,4-triazole (CAS 1505273-47-1, MW 163.15, C₈H₆FN₃) lacks the additional lipophilicity and metabolic shielding provided by the CF₃ group . The C–F bond dissociation energy (~485 kJ/mol for CF₃) renders the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a property well-documented in the fluorinated triazole literature [3]. This translates into reduced metabolic clearance and potentially longer half-life—a critical advantage in both pharmaceutical lead optimization and agrochemical persistence requirements.

Lipophilicity & metabolic stability
Class-level
Predicted logP ≈ 2.0–3.0; CF₃ group resistant to CYP450 oxidation (C–F BDE ~485 kJ/mol) vs. non-CF₃ analog logP ~0.5–1.0
Supports lipophilicity and metabolic stability review
Computational prediction; experimental logP not determined
Drug metabolism Pharmacokinetics LogP Metabolic stability

Antifungal Activity of Fluorophenyl-1,2,4-Triazole Derivatives

While direct MIC data for the exact target compound 5-[2-fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole have not been published, robust class-level evidence establishes the antifungal potential of fluorophenyl-containing 1,2,4-triazoles. Cebeci et al. (2025) reported that fluorophenyl-1,2,4-triazole derivatives 6a–6f displayed MIC values as low as 6.25 µg/mL against E. coli and S. aureus, with activity comparable to standard antibiotics tetracycline and ampicillin [1]. In a separate study by Bihdan (2021), specific 5-(2-fluorophenyl)-1,2,4-triazole-3-thiol derivatives exceeded the activity of the reference drug against Staphylococcus aureus, achieving MIC 1.95 µg/mL and MBcK 3.9 µg/mL—several-fold more potent than the comparator [2]. Furthermore, 1,2,4-triazole compounds containing a trifluoromethylphenyl moiety (structurally analogous to the target compound) demonstrated fungicidal activity exceeding 50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL, with the lead compound 5a characterized by X-ray crystallography confirming the structural framework [3]. By comparison, commercially established triazole fungicides such as triadimefon exhibit EC₅₀ values in the range of 0.0195–0.0620 g/L against Gibberella species, and certain 1,2,4-triazole Schiff bases have demonstrated EC₅₀ values (0.0087–0.0309 g/L) superior to triadimefon [4]. The target compound, bearing the potent 2-fluoro-4-(trifluoromethyl)phenyl warhead, is positioned within this high-activity chemical space.

Antifungal/antimicrobial activity
Class-level
Class-level MIC 1.95–6.25 µg/mL vs. S. aureus/E. coli; >50% fungicidal at 50 µg/mL against phytopathogens
Supports antifungal/antimicrobial screening context
Direct MIC for target compound not available
Antifungal activity Minimum inhibitory concentration (MIC) Candida albicans Agrochemical fungicide

Patent-Validated 2-Fluoro-4-(trifluoromethyl)phenyl Motif in Antifungal Development

The specific 2-fluoro-4-(trifluoromethyl)phenyl substitution pattern present on the target compound has been independently validated in the patent literature as a productive pharmacophoric element for antifungal triazole development. European Patent EP-0145314-A1 (Boyle, Procter & Gamble, filed 1984) explicitly claims the antifungal triazole compound 2-(2-fluoro-4-trifluoromethylphenyl)-1,3-di(1,2,4-triazol-1-yl)-2-propanol for pharmaceutical, veterinary, and plant antifungal applications, with 24 patent family members indicating significant commercial interest [1]. The related Australian patent AU1984035733 further claims methods for combating fungal diseases in plants using this same 2-fluoro-4-trifluoromethylphenyl-bearing triazole compound [2]. In contrast, positional isomers bearing meta-fluoro/meta-CF₃ or para-fluoro/ortho-CF₃ substitution patterns have not been the subject of equivalent antifungal patent protection, suggesting that the ortho-F/para-CF₃ geometry may present a uniquely favorable spatial and electronic arrangement for biological target engagement . The target compound retains this validated aryl substitution pattern on a simpler 5-aryl-1H-1,2,4-triazole scaffold, offering a structurally streamlined starting point for medicinal chemistry elaboration.

Patent-validated motif
Cross-study comparable
Patent EP-0145314-A1 validates 2-F-4-CF₃-phenyl motif in antifungal triazole; 24 patent family members
Supports motif novelty and utility review
Patent context; direct target compound activity not tested
Patent analysis Antifungal drug discovery Agrochemical fungicide Prior art

Molecular Complexity and Fluorine Content vs. Simpler Triazole Building Blocks

5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole (MW 231.15, fluorine content: 4 fluorine atoms, 32.9% F by mass) occupies a strategically valuable intermediate position in the molecular complexity spectrum of 1,2,4-triazole building blocks. Compared to the widely used 3-(trifluoromethyl)-1H-1,2,4-triazole (CAS 60406-75-9, MW 137.06, XLogP3-AA = 0.9, 3 fluorine atoms, 41.6% F by mass) [1], the target compound provides an additional aryl ring for vector exploration while maintaining high fluorine density. Relative to the minimal 1,2,4-triazole parent (MW 69.07, 0 fluorine atoms, pKa neutral = 10.26, pKa triazolium = 2.45) [2], the target compound is substantially more lipophilic and carries both hydrogen-bond-capable (triazole NH) and fluorophilic binding elements. The unsubstituted 5-position NH of the 1H-1,2,4-triazole ring in the target compound remains available for N-alkylation, N-acylation, or N-arylation, enabling late-stage diversification while preserving the pre-installed 2-fluoro-4-(trifluoromethyl)phenyl pharmacophore . This contrasts with more elaborated clinical triazoles (e.g., fluconazole, MW 306.27) that require de novo synthesis for each analog.

Molecular complexity & fluorine content
Class-level
MW 231 Da, 4 F atoms; free NH derivatization handle vs. simpler CF₃-triazole (MW 137 Da, 3 F)
Supports building-block versatility review
Synthetic accessibility inferred; NH reactivity context
Building block Fragment-based drug discovery Fluorine chemistry Synthetic accessibility

Research and Industrial Applications for 5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole


CYP51-Focused Fragment Growing and Scaffold Hopping in Antifungal Discovery

The 2-fluoro-4-(trifluoromethyl)phenyl substitution pattern on the target compound is validated by patent EP-0145314-A1 as a productive motif for triazole-based CYP51 inhibition [1]. Procure this compound as a starting scaffold for fragment-growing campaigns aimed at accessing the CYP51 heme-binding site and the fungal-specific substrate access channel. The free NH at the triazole 5-position enables rapid N-functionalization to explore vector diversity, while the pre-installed fluorinated aryl group provides the critical lipophilic anchor for the CYP51 hydrophobic pocket—bypassing the need for de novo construction of the fluorinated warhead. Class-level evidence demonstrates that fluorophenyl-1,2,4-triazole derivatives achieve MIC values as low as 1.95–6.25 µg/mL against pathogenic fungi and bacteria, surpassing reference agents in head-to-head assays [2][3].

Agrochemical Fungicide Hit Identification with Trifluoromethylphenyl-Triazole Core

1,2,4-Triazole compounds containing trifluoromethylphenyl moieties have demonstrated fungicidal activity exceeding 50% inhibition at 50 µg/mL against agriculturally relevant phytopathogens including Sclerotinia sclerotiorum and Rhizoctonia solani [4]. Procure 5-[2-fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole as a core scaffold for agrochemical fungicide screening libraries. The CF₃ group enhances environmental persistence and foliar penetration—key properties for crop protection agents [5]—while the simpler 5-aryl-1H-1,2,4-triazole architecture (relative to commercial conazoles such as tebuconazole, propiconazole, or metconazole) offers greater freedom-to-operate for proprietary composition-of-matter patenting.

SAR Expansion Around the ortho-Fluoro / para-CF₃ Pharmacophore

The ortho-fluoro, para-trifluoromethyl substitution pattern on the target compound represents a distinct electronic and steric arrangement compared to the more common meta-substituted or para-only fluorinated triazole building blocks . Sourcing this compound enables systematic SAR studies to probe the contribution of ortho-fluorine proximity effects on triazole N-coordination strength and CYP enzyme subtype selectivity. Given that fluorinated triazoles are consistently more potent than their non-fluorinated counterparts across anticancer, antibacterial, and antifungal assays [6], the target compound serves as an ideal reference point for comparative SAR campaigns assessing the incremental benefit of the ortho-F/para-CF₃ geometry over mono-fluorinated or non-fluorinated 5-aryl-triazole controls.

High-Fluorine-Density Fragment for FBDD with a Diversification Handle

With a molecular weight of 231.15 Da and 32.9% fluorine by mass, the target compound sits within the upper fragment range (heavy atom count = 16) while providing unusual fluorine density for ¹⁹F NMR-based binding assays and favorable physicochemical properties for fragment elaboration . The free NH group at the triazole 5-position functions as a synthetic diversification point for N-alkylation, N-acylation, or click-type chemistry, enabling rapid library generation around the 2-fluoro-4-(trifluoromethyl)phenyl core without repeated de novo synthesis of the fluorinated aryl-triazole framework. This makes the compound a cost-effective procurement choice for FBDD programs requiring fluorinated fragments with tractable synthetic handles.

Application
Selection Property
Validation Focus
CYP51 fragment growing & scaffold hopping
Pre-installed 2-fluoro-4-(trifluoromethyl)phenyl pharmacophore with free NH derivatization handle
CYP51 heme-binding assay; patent-validated motif review
Agrochemical fungicide hit screening
Trifluoromethylphenyl-triazole core with reported class-level fungicidal activity
Phytopathogen panel assay; environmental persistence review
SAR expansion around ortho-F/para-CF₃ motif
Distinct ortho-fluoro proximity effect on triazole electronic landscape
Comparative SAR vs. non-fluorinated and mono-fluorinated 5-aryl-triazoles
High-fluorine-density FBDD fragment
Fragment-sized building block with high fluorine density and NH diversification point
19F NMR binding assay; synthetic diversification feasibility
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